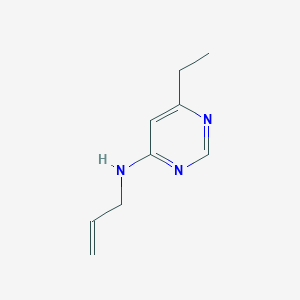

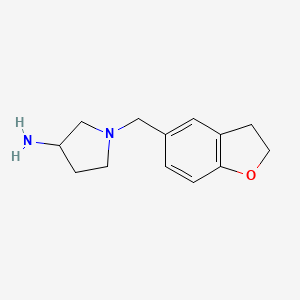

![molecular formula C9H11N3O B1491684 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098141-66-1](/img/structure/B1491684.png)

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Overview

Description

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, also known as CIPM, is a novel small molecule that has been studied extensively in recent years. CIPM is a member of the imidazo[1,2-b]pyrazol-7-yl family of compounds, which are known for their unique properties and potential for use in a variety of scientific applications.

Scientific Research Applications

DNA Synthesis Inhibition

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has been studied for its potential in inhibiting DNA synthesis. In one study, the compound was administered to patients, although its efficacy and safety profile were under scrutiny due to adverse effects observed at certain dosage levels. This suggests a potential application in the field of cancer research or treatment, albeit with caution and further study due to the noted side effects (Yap et al., 1979).

Neuroimaging

A related compound, iodine-123 labelled 3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine, was investigated for its potential as a probe in neuroimaging. This research focused on in vivo imaging of benzodiazepine receptor sites in the human brain, indicating a possible application in neuroscientific research and diagnostics (Kuikka et al., 1996).

Carcinogenic Exposure Monitoring

Another study explored the accumulation of carcinogenic glutamic acid pyrolysis products, specifically related to the imidazole class, in the plasma of patients with uremia. This indicates the potential for using compounds within this class to monitor exposure to carcinogens or to study the mechanisms of carcinogenicity, particularly in vulnerable populations like those with renal impairments (Manabe et al., 1987).

Hemodynamic Monitoring in Myocardial Infarction

The compound 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo [4,5-b]pyridine (AR-L 115 BS) was tested on patients with acute myocardial infarction for its effects on hemodynamic parameters. Although not the exact compound , the research indicates potential cardiovascular applications for compounds within the imidazo[1,2-b]pyrazole class, especially in acute clinical settings (Nebel et al., 1981).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .

properties

IUPAC Name |

(6-cyclopropyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-5-7-8(6-1-2-6)11-12-4-3-10-9(7)12/h3-4,6,11,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYIVNUVMHYUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=NC=CN3N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

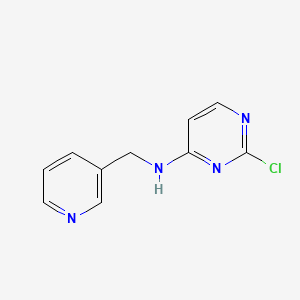

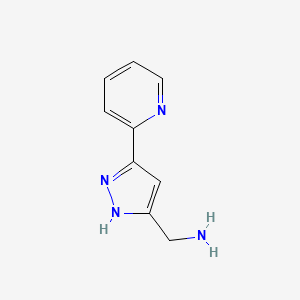

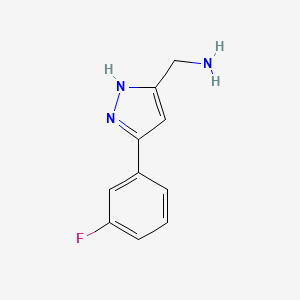

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

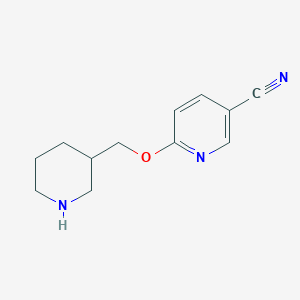

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

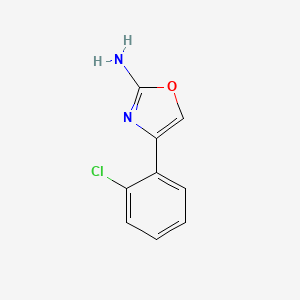

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)

![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)